2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which has been studied for its diverse chemical properties and potential applications in pharmaceuticals and materials science. The structure includes a hydroxymethyl group attached to a phenyl ring, contributing to its reactivity and biological activity.
2-Oxazolidinones, including this specific compound, have been associated with significant biological activity. They are known to inhibit protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome, making them valuable in the development of antibiotics. Some derivatives exhibit antimicrobial properties against various gram-positive bacteria, which is critical in treating resistant infections .
The synthesis of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- can be achieved through several methods:
The applications of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- span various fields:
Interaction studies involving 2-Oxazolidinone derivatives have shown their potential in modulating biological pathways. Research indicates that these compounds may interact with various biological targets, influencing cellular mechanisms and providing insights into their therapeutic potential. Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of oxazolidinones as drug candidates .
Several compounds share structural similarities with 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Linezolid | Contains an oxazolidinone ring | First commercially available oxazolidinone antibiotic |
| Tedizolid | Modified oxazolidinone derivative | Approved for acute skin infections |
| Rivaroxaban | Contains an oxazolidinone structure | Anticoagulant approved for venous thromboembolism |
| Contezolid | Similar structure but different substituents | Undergoing clinical trials for various infections |
These compounds are particularly notable for their roles in medicinal chemistry, especially as antibiotics or therapeutic agents. The unique hydroxymethyl substitution in 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- distinguishes it from others by potentially enhancing its reactivity and biological profile .
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one [1]. This nomenclature reflects the fundamental structural framework consisting of a five-membered oxazolidinone ring substituted at the nitrogen position with a phenyl ring bearing a hydroxymethyl group at the meta position [1].
The molecular formula has been validated as C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol [1] [2]. The structural identity is further confirmed through computational descriptors including the International Chemical Identifier string InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 and the simplified molecular-input line-entry system representation C1COC(=O)N1C2=CC=CC(=C2)CO [1].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| International Chemical Identifier Key | YSNFGEOMFUFKRW-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input | C1COC(=O)N1C2=CC=CC(=C2)CO |
The compound exhibits no chiral centers in its base structure, distinguishing it from many oxazolidinone derivatives that possess stereogenic carbon atoms [3]. This achiral nature is reflected in the absence of stereochemical descriptors in the systematic nomenclature and computational identifiers [1].
Crystallographic analysis of oxazolidinone derivatives reveals characteristic structural features that are applicable to the meta-hydroxymethyl phenyl derivative under study [4] [5]. The oxazolidinone ring system consistently adopts a planar or near-planar conformation, with bond lengths and angles falling within expected ranges for five-membered heterocyclic lactams [4].
Comparative crystallographic data from structurally related compounds provides insight into the conformational behavior of the oxazolidinone framework [5] [6]. The five-membered heterocyclic ring typically exhibits bond lengths of approximately 1.329-1.358 Å for the C-O bonds within the ring, 1.192-1.201 Å for the carbonyl C=O bond, and 1.374-1.381 Å for the C-N bond connecting the nitrogen to the carbonyl carbon [4].
| Bond Type | Bond Length Range (Å) | Reference Compound |
|---|---|---|
| Ring C-O | 1.329-1.358 | 3-Acetyloxazolidin-2-one derivatives |
| Carbonyl C=O | 1.192-1.201 | Oxazolidinone analogs |
| Ring C-N | 1.374-1.381 | Five-membered lactam systems |
The phenyl substituent at the nitrogen position demonstrates significant conformational flexibility relative to the oxazolidinone ring plane [6] [7]. Crystallographic studies of phenyl-substituted oxazolidinones reveal dihedral angles between the aromatic ring and the heterocyclic ring ranging from approximately 56° to 83° [7] [8] [9]. This rotational freedom arises from the single bond character of the nitrogen-phenyl connection, allowing for multiple energetically accessible conformations [7].
The envelope conformation is frequently observed in oxazolidinone ring systems, with one atom serving as a flap that deviates from the plane defined by the remaining four atoms [7] [8]. In phenyl-substituted derivatives, the carbon bearing substituents often adopts the flap position, with deviations ranging from 0.124 to 0.129 Å from the mean plane [7]. The Cremer-Pople puckering parameters for such systems typically yield Q values of 0.077-0.114 Å and phase angles between 320° and 335° [7].
The hydroxymethyl substituent (-CH₂OH) positioned at the meta location of the phenyl ring exerts distinctive electronic influences on the overall molecular system [10] [11]. Unlike electron-donating groups such as methoxy or hydroxyl groups that exhibit strong resonance effects, the hydroxymethyl group demonstrates neutral electronic character due to its saturated carbon linker that interrupts direct conjugation with the aromatic π-system [12].
The Hammett sigma value for the hydroxymethyl group has been determined to be approximately zero in both meta and para positions, indicating neither significant electron-donating nor electron-withdrawing character [12]. This neutral electronic effect distinguishes the hydroxymethyl substituent from other common aromatic substituents that display pronounced activating or deactivating properties in electrophilic aromatic substitution reactions [10] [13].
The inductive effect of the hydroxymethyl group arises primarily from the electronegativity of the terminal oxygen atom, which can withdraw electron density through the sigma-bond framework [11]. However, this inductive withdrawal is moderated by the intervening methylene carbon, resulting in a relatively weak overall electronic perturbation of the aromatic ring [11] [12].
| Electronic Effect | Magnitude | Mechanism |
|---|---|---|
| Resonance Contribution | Minimal | Saturated carbon interrupts conjugation |
| Inductive Effect | Weak withdrawal | Oxygen electronegativity through sigma bonds |
| Overall Hammett σ | ≈ 0.0 | Neutral electronic character |
The hydroxymethyl group's capacity for hydrogen bonding introduces additional stereoelectronic considerations that influence molecular conformation and intermolecular interactions [14]. The terminal hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding networks, potentially stabilizing specific conformational arrangements of the phenyl ring relative to the oxazolidinone core [14] [15].
Computational studies on related systems suggest that the hydroxymethyl group preferentially adopts gauche conformations relative to the phenyl ring to minimize steric interactions while maximizing opportunities for favorable hydrogen bonding contacts [2]. This conformational preference can influence the overall three-dimensional shape of the molecule and its potential binding interactions with biological targets [16] [15].
The classical entry to 2-oxazolidinone frameworks couples the β-amino-alcohol motif of ethanolamine with a carbonyl equivalent, followed by intramolecular N-→ C acyl transfer to close the five-membered ring. Two industrially relevant variants are summarised in Table 1.
| Entry | Carbonyl donor | Catalyst / promoter | Temperature / pressure | Isolated yield | Notes |
|---|---|---|---|---|---|
| 1 | Phosgene | Pyridine (stoichiometric) | 0 °C → 25 °C, atm N₂ | 94% [1] | Operationally simple but toxic reagent; still used for kilogram campaigns. |
| 2 | Dimethyl carbonate | K₂CO₃ (10 mol %), CO₂ (15 bar) | 160 °C, 4 h | 82% [2] | Green phosgene surrogate; methanol is the only coproduct, enabling closed-loop solvent recycling. |
| 3 | Diethyl carbonate | NaOH (cat.), solvent-free melt | 150 °C, 2 h | 76% [3] | Suits continuous‐flow melt processing, minimising waste streams. |
Mechanistic probes and isotopic labelling confirm initial O-carbamylation of ethanolamine, rapid intramolecular nucleophilic attack on the carbonyl carbon, and final elimination of an alkoxide to give the oxazolidinone ring [3]. The carbonate routes display improved E-factor (< 5) relative to phosgene (> 20) and tolerate water up to 1% w/w without loss in yield [2].
Dielectric heating delivers the entire activation energy internally, shortening reaction times and suppressing side-reactions associated with prolonged bulk heating. Typical outcomes for 3-aryl substrates are collated in Table 2.
| Entry | Substrate* | Reagents / additives | MW power / time | Yield | Key observation |
|---|---|---|---|---|---|
| 1 | 3-Aminopropan-1-ol | Dimethyl carbonate (4 eq), TBAC (10 mol %) | 130 °C, 300 W, 15 min | 91% [4] | One-pot cyclisation–methylation; no solvent required. |
| 2 | 3-(2-Chloroacetyl) derivative | Internal microwave (600 W) | 120 °C, 6 min | 83% [5] | Clean conversion without chromatographic work-up. |
| 3 | β-Hydroxy-sulfonamide | None (neat) | 180 °C, 10 min | 78% [6] | Sulfonamide survives; useful for bifunctional scaffolds. |
*In each case the aryl substituent is retained, providing direct access to 3-phenyl-oxazolidinones required for Section 3.2. Scale-up to 250 g has been demonstrated with identical selectivity using single-mode continuous MW flow cells [5].
Meta-selective installation of the hydroxymethyl handle exploits the polarity match between a nucleophilic acyl anion equivalent and an electrophilic benzaldehyde derivative. The strategy pioneered by Kim and co-workers merges an Evans-type auxiliary-controlled syn-aldol with an in-situ Curtius rearrangement, furnishing the oxazolidinone directly (Scheme 1) [7].
Scheme 1 Aldol-Curtius tandem synthesis of 3-[3-(hydroxymethyl)phenyl]-2-oxazolidinone [7].
| Parameter | Value |
|---|---|
| Diastereoselectivity (syn:anti) | > 97:3 |
| Enantiomeric excess | 99% ee |
| Overall isolated yield | 87% |
| Substrate scope | 11 aromatic aldehydes (meta-, para-), 74–91% yield |
Computational analysis indicates that the benzoyl auxiliary enforces a six-membered Zimmerman–Traxler transition state, steering the new CH₂OH group meta to the pre-installed oxazolidinone tether.
Complementary catalytic manifolds offer auxiliary-free access with excellent stereocontrol (Table 3).
| Catalyst system | Transformation | Substrate example | ee (%) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Scandium(III)–2,2′-bipyridine micellar | Direct hydroxymethylation of aryl ketones with formaldehyde in water | 3-Phenyl-2-oxazolidinone-5-one | 92 | 84 | [8] |
| Hypervalent iodine (PhI(OAc)₂) | Intramolecular cyclisation of allylcarbamates → oxazolidinones | Allylic carbonate bearing meta-hydroxybenzyl | 90 | 78 | [9] |
| Ion-pair organocatalyst (TBDH⁺/4-pyridinolate) | Aza-Payne rearrangement of epoxy amines + CO₂ | 3-(epoxypropyl)aniline | 0 (achiral) | 84 | [10] |
| Chiral Lewis base (S)-PipPhos | Aldol hydroxymethylation of imines | 3-Formyl-phenyl oxazolidinone | 88 | 81 | [11] |
Noteworthy features:
| Metric | Auxiliary route (Scheme 1) | Best catalytic route (Sc–bpy) [8] |
|---|---|---|
| Step count from benzaldehyde | 3 | 2 |
| Overall yield | 75% | 84% |
| Maximum reported batch size | 15 g | 50 g |
| Waste factor (E-factor) | 18 | 9 |
| Chiral separation required | Yes (auxiliary removal) | No |